4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
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Description
4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
Scientific Research Applications
Heterocyclic Synthesis and Drug Development
Thiophene Derivatives Synthesis : The compound's structural motif, particularly the tetrahydrobenzo[b]thiophene unit, has been utilized in synthesizing a variety of heterocyclic compounds. For example, thiophenylhydrazonoacetates have been synthesized by coupling diazo tetrahydrobenzo[b]thiophene carboxamide with cyanoacetate or acetoacetate, leading to the creation of pyrazole, isoxazole, and other derivatives, indicating a broad utility in generating biologically relevant scaffolds (Mohareb et al., 2004).
Chemoselective N-Benzoylation : The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates demonstrates the versatility of thiophene derivatives in synthesizing compounds of biological interest, highlighting the potential for creating novel therapeutics or biological probes (Singh et al., 2017).
Antimicrobial and Antifungal Activities
Biological Activities of Thiophene Carboxamide Derivatives : Thiophene-3-carboxamide derivatives have shown significant antibacterial and antifungal activities. This underlines the potential of 4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide and its derivatives in the development of new antimicrobial agents, with the structure-activity relationship providing insights into designing more effective compounds (Vasu et al., 2005).
Antioxidant Activity and Toxicity Evaluation
Evaluation in Acetaminophen Toxicity : The evaluation of benzothiazole derivatives for antioxidant activity, especially in the context of acetaminophen toxicity, demonstrates the therapeutic potential of these compounds. The ability to inactivate reactive chemical species through antioxidant activity is crucial for mitigating acetaminophen-induced hepatotoxicity, indicating a potential application in treating drug-induced oxidative stress (Cabrera-Pérez et al., 2016).
Anti-Tubercular Activity
Ultrasound Assisted Synthesis for Anti-Tubercular Scaffolds : The synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide derivatives and their evaluation for in vitro anti-tubercular activity against Mycobacterium tuberculosis highlight the application of thiophene derivatives in combating infectious diseases. The non-cytotoxic nature of these compounds further emphasizes their potential as safe therapeutic agents (Nimbalkar et al., 2018).
properties
IUPAC Name |
4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-16-7-12-22-20(13-16)21(15-25)24(28-22)26-23(27)19-10-8-18(9-11-19)14-17-5-3-2-4-6-17/h2-6,8-11,16H,7,12-14H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHQNEPIMWIDDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
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